molecular formula C13H15N3O B6534471 N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenylacetamide CAS No. 154910-85-7

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenylacetamide

Cat. No.: B6534471
CAS No.: 154910-85-7
M. Wt: 229.28 g/mol
InChI Key: YUJDODGDOXYKBZ-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.121512110 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antipsychotic Applications

  • Antipsychotic-like Profile in Behavioral Animal Tests : Compounds related to N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenylacetamide have shown an antipsychotic-like profile in behavioral animal tests. Notably, these compounds do not interact with dopamine receptors, unlike typical antipsychotic agents. This unique profile suggests potential use in treating psychotic disorders (Wise et al., 1987).

Anticonvulsant Activity

  • Effective in Maximal Electroshock Test : Some derivatives of this compound have exhibited significant anticonvulsant activity, particularly in the maximal electroshock test. This indicates their potential as therapeutic agents in controlling seizures or convulsions (Tarikogullari et al., 2010).

Antimicrobial and Antifungal Applications

  • Moderate Inhibitory Activity Against Bacterial and Fungal Strains : Analogues of this compound have shown moderate inhibitory activity against bacterial strains like S. aureus, B. subtilis, E. coli, and fungal strains such as C. albicans and A. niger (Punia et al., 2021).

Antitumor Activity

  • Inhibition of Ehrlich Ascites Carcinoma Cells : Certain N-phenylpyrazole derivatives related to this compound have shown preliminary screening potential against Ehrlich Ascites Carcinoma tumor cells, indicating possible antitumor applications (Farag et al., 2008).

Anti-inflammatory Activity

  • Significant Anti-inflammatory Effects : Some derivatives have been synthesized with notable anti-inflammatory activities. This is particularly relevant for derivatives that combine the pyrazole structure with other substituents (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-8-12(16(2)15-10)14-13(17)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJDODGDOXYKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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